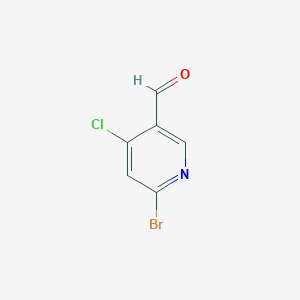

6-Bromo-4-chloronicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBVGXCUNFIUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744294 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-24-6 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde for Researchers and Drug Development Professionals

Introduction

6-Bromo-4-chloronicotinaldehyde, also known as 6-bromo-4-chloro-3-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. The electron-deficient nature of the pyridine ring, further accentuated by the inductive effects of the bromine and chlorine atoms, imparts distinct reactivity to both the aromatic system and the aldehyde functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Core Molecular Attributes

This compound is a solid at room temperature with a molecular formula of C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1][2] It is advisable to store this compound at 4°C under a nitrogen atmosphere to ensure its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 1060811-24-6 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1][2] |

| Molecular Weight | 220.45 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 296.9 ± 40.0 °C | [1] |

| Storage | 4°C, under nitrogen | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause these protons to resonate at lower field. The proton at the C2 position is anticipated to appear as a singlet, while the proton at the C5 position will also likely be a singlet due to the absence of adjacent protons. The aldehydic proton will be observed as a singlet at a characteristic downfield shift, typically in the range of 9-10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon of the aldehyde group will be the most deshielded, appearing at the lowest field (typically 190-200 ppm).[3] The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms will also exhibit significant downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹.[4] Additionally, characteristic peaks for the C-H stretching of the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations of the pyridine ring, will be present. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom, with the presence of (M+2) and (M+4) peaks. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO), bromine, and chlorine atoms.[5][6]

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its accessibility in research. A multi-step synthesis has been reported, starting from 4,6-dichloronicotinic acid ethyl ester.[7]

Detailed Synthetic Protocol

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction mixture is stirred at a temperature between 0°C and 60°C. Upon completion, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the product.[7]

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester The product from Step 1 is treated with trifluoroacetic acid and heated to 50-60°C. After the reaction, excess trifluoroacetic acid is evaporated, and the residue is poured into ice water. The pH is adjusted to alkaline, and the product is extracted, washed, dried, and purified by column chromatography.[7]

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester The amino group of the product from Step 2 is converted to a bromo group using a Sandmeyer-type reaction. The starting material is treated with tert-butyl nitrite and benzyltriethylammonium bromide in dichloromethane at room temperature. After the reaction is complete, the mixture is poured into water, and the product is extracted and purified.[7]

Step 4: Synthesis of (4-bromo-6-chloropyridin-3-yl)methanol The ester group of the product from Step 3 is reduced to a primary alcohol. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (-60°C to -70°C) using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[7]

Step 5: Synthesis of this compound The final step involves the oxidation of the primary alcohol to the aldehyde. The alcohol from Step 4 is dissolved in dichloromethane and treated with manganese dioxide as the oxidizing agent at room temperature. The product is then purified by filtration through a silica gel pad.[7]

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the aldehyde group and the di-halogenated pyridine ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring, amplified by the bromo and chloro substituents, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde.[7] Typical aldehyde reactions that can be anticipated include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol.

-

Wittig Reaction: Reaction with phosphorus ylides can be employed to form alkenes.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary or tertiary amines.

-

Formation of Imines and Hydrazones: Condensation with primary amines and hydrazines will yield the corresponding imines and hydrazones, respectively.

Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity in aromatic substitution reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms, which are good leaving groups, on the electron-deficient pyridine ring makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.[8][9] The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly activated towards nucleophilic attack. In this molecule, the chlorine at the C4 position and the bromine at the C6 position are susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. The relative reactivity of the two halogens will depend on the specific reaction conditions and the nature of the nucleophile.

-

Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki[2][10] and Stille[11][12] couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridine core. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions.

Caption: Key reaction pathways of this compound.

Safety Information

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic organic chemistry. Its distinct chemical properties, arising from the combination of an aldehyde group and two different halogen atoms on an electron-deficient pyridine ring, offer a multitude of opportunities for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, spectroscopic characteristics, and reactivity, which should serve as a valuable resource for researchers and drug development professionals seeking to harness the synthetic utility of this versatile compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry-online.com [chemistry-online.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-chloronicotinaldehyde CAS number and structure

An In-Depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, reactivity profile, and significant applications, particularly in the domain of targeted cancer therapy. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a disubstituted pyridine derivative, featuring both bromine and chlorine atoms, as well as a reactive aldehyde functional group. This unique combination of features makes it a valuable intermediate for constructing more complex molecular architectures.

CAS Number: 1060811-24-6[1][2][3] Molecular Formula: C₆H₃BrClNO[2][3] Synonyms: 6-Bromo-4-chloro-3-pyridinecarboxaldehyde[2]

Chemical Structure

The structure consists of a pyridine ring substituted at the following positions:

-

Position 3: An aldehyde group (-CHO)

-

Position 4: A chlorine atom (-Cl)

-

Position 6: A bromine atom (-Br)

SMILES: O=CC1=C(Cl)C=C(Br)N=C1[4] InChI Key: IIBVGXCUNFIUJO-UHFFFAOYSA-N

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 220.45 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | |

| Purity (Typical) | ≥97-98% | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the selective oxidation of the corresponding primary alcohol, 4-bromo-6-chloronicotinol.[6]

Synthetic Workflow

The overall transformation from a commercially available starting material, a substituted nicotinic acid ester, to the final aldehyde product is illustrated below. This process involves deprotection, diazotization (Sandmeyer reaction), reduction, and a final oxidation step.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol: Oxidation of 4-Bromo-6-chloronicotinol

This final step is critical for obtaining the target aldehyde. The choice of manganese dioxide (MnO₂) as the oxidizing agent is deliberate; it is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Objective: To synthesize this compound via oxidation of 4-bromo-6-chloronicotinol.

Materials:

-

4-Bromo-6-chloronicotinol (precursor)[6]

-

Manganese dioxide (MnO₂), activated

-

Dichloromethane (DCM), anhydrous

-

Silica gel

Procedure:

-

Reaction Setup: Dissolve the precursor, 4-bromo-6-chloronicotinol, in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Addition of Oxidant: Add activated manganese dioxide to the solution. The reaction is typically run at room temperature.[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the manganese dioxide solid.[6]

-

Purification: Wash the silica gel pad with additional dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.[6]

Expert Insight: The success of this oxidation hinges on the quality of the manganese dioxide. It must be "activated" (by heating to remove water) to ensure high reactivity. DCM is an excellent solvent choice due to its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO₂.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound provides three distinct points for chemical modification, making it a highly versatile scaffold in drug discovery.

-

Aldehyde Group: This group is a prime site for nucleophilic addition, reductive amination, Wittig reactions, and condensations to build molecular complexity.

-

Chloro and Bromo Groups: The two different halogen atoms offer opportunities for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for sequential and site-selective modifications.

Core Application: Intermediate for FGFR4 Inhibitors

This compound is a crucial intermediate in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[6] FGFR4 is a validated therapeutic target in certain cancers, particularly hepatocellular carcinoma. The aldehyde serves as a foundational piece upon which the final, complex inhibitor molecule is constructed.

Caption: Role as a key building block for FGFR4 cancer therapeutics.

Broader Context: Halogenated Heterocycles in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry.[7] Halogens can modulate a molecule's:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the drug's half-life.[7]

-

Binding Affinity: Forming halogen bonds or other favorable interactions with protein targets.

The presence of over 250 FDA-approved chlorine-containing drugs underscores the importance of chlorinated intermediates like this compound in the pharmaceutical industry.[8][9]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Identification

Pictogram:

-

GHS07 (Exclamation Mark)

Signal Word: Warning [4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[10][12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10][11]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

For long-term stability, store at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air.[3]

References

- 1. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 1060811-24-6|this compound|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-chloronicotinaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of 6-Bromo-4-chloronicotinaldehyde, a critical intermediate in contemporary pharmaceutical development.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical properties with actionable experimental protocols to ensure the optimal handling, storage, and application of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No. 1060811-24-6) is a halogenated pyridine derivative featuring aldehyde functionality.[2][3] Its molecular structure makes it a valuable building block in the synthesis of complex therapeutic agents. Notably, it serves as a key intermediate in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target of significant interest in oncology for treating various cancers, including liver and gastric cancer.[1] Understanding the solubility and stability of this intermediate is paramount for consistent reaction outcomes, process optimization, and the overall integrity of the final active pharmaceutical ingredient (API).

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 1060811-24-6 | [2][3] |

| Molecular Formula | C6H3BrClNO | [4] |

| Molecular Weight | 220.45 g/mol | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Solubility Profile: A Systematic Approach

The solubility of an intermediate dictates its utility in various reaction media and purification processes. Based on the "like dissolves like" principle, the polarity of this compound, influenced by the polar pyridine ring and aldehyde group, as well as the halogen substituents, will govern its solubility in different solvents.[6][7] A systematic approach to determining its solubility is crucial for process development.

Recommended Solvents for Screening

A tiered approach to solubility testing is recommended, starting with common solvents of varying polarities. This allows for a comprehensive understanding of its solubility characteristics.

Table of Recommended Solvents for Solubility Screening:

| Solvent Class | Specific Solvent | Expected Solubility | Rationale |

| Protic Polar | Water | Low | The presence of polar functional groups may allow for some interaction, but the overall nonpolar character from the halogenated ring is likely to limit solubility.[8] |

| Methanol, Ethanol | Moderate to High | Smaller alcohols are generally good solvents for polar organic molecules. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | A powerful solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is effective at solvating polar molecules. | |

| Acetonitrile (ACN) | Moderate | A common solvent in chromatography and reactions. | |

| Tetrahydrofuran (THF) | Moderate | A versatile ether-based solvent. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | Often used in the synthesis of related compounds.[1] |

| Toluene | Low to Moderate | The aromatic nature may offer some interaction. | |

| Hexanes | Low | Unlikely to be a good solvent due to the compound's polarity. | |

| Aqueous Acidic/Basic | 5% HCl (aq) | Moderate to High | The basic nitrogen in the pyridine ring can be protonated, forming a more soluble salt.[9][10] |

| 5% NaOH (aq) | Low | The compound lacks acidic protons that would be readily deprotonated by a dilute base.[9][10] |

Experimental Protocol for Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 10 mg of this compound into a series of small, clean, and dry vials.

-

Solvent Addition: To each vial, add a selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

-

Vigorous Mixing: After each addition, cap the vial and vortex or shake vigorously for at least 60 seconds to facilitate dissolution.[6]

-

Visual Observation: Observe the vial against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No discernible dissolution.

-

-

Semi-Quantitative Assessment: For solvents where the compound is soluble, the approximate solubility can be expressed in mg/mL based on the volume of solvent required for complete dissolution.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical parameter, influencing its shelf-life, storage conditions, and compatibility with various reaction environments. The presence of halogen atoms and an aldehyde group suggests potential sensitivity to heat, light, and nucleophiles.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation. The recommended storage at 4°C suggests a need to control thermal exposure.

-

Moisture: The presence of water can lead to hydration of the aldehyde or hydrolysis of the halogen substituents, particularly under non-neutral pH conditions.

-

Light: Photodegradation is a known degradation pathway for halogenated pyridines, potentially leading to dehalogenation or other rearrangements.[11]

-

pH: The compound's stability can be pH-dependent. Acidic or basic conditions may catalyze degradation reactions.

-

Oxidation: The aldehyde group is susceptible to oxidation, which could be a concern with prolonged exposure to air. Storage under an inert atmosphere like nitrogen is recommended.

Recommended Stability Study Protocol (Accelerated)

An accelerated stability study, following principles outlined by the International Council for Harmonisation (ICH), can provide rapid insights into the compound's stability under stress conditions.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare multiple, identical samples of this compound in sealed, inert vials. A "time zero" sample should be analyzed immediately to establish a baseline.

-

Storage Conditions: Place the remaining samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[14][15]

-

Time Points: Pull samples for analysis at predetermined intervals, for example, 0, 1, 3, and 6 months.[16]

-

Analytical Testing: At each time point, analyze the sample for:

-

Appearance: Note any changes in color or physical form.

-

Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Moisture Content: If applicable, determine the water content by Karl Fischer titration.

-

-

Data Evaluation: Compare the results at each time point to the "time zero" data to assess the rate and extent of degradation.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development.

Summary of Recommendations:

-

Solubility: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in solvents like dichloromethane and alcohols. Its solubility is likely to be enhanced in acidic aqueous solutions.

-

Stability: To maintain purity and prevent degradation, this compound should be stored at refrigerated temperatures (4°C) under an inert nitrogen atmosphere, protected from light and moisture.

-

Handling: When using in reactions, consider its potential sensitivity to strong nucleophiles, high temperatures, and oxidizing agents.

By adhering to these guidelines and employing the outlined experimental protocols, researchers can ensure the quality and consistency of this compound, thereby facilitating the development of novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]

- 4. achmem.com [achmem.com]

- 5. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gmpsop.com [gmpsop.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Key Reactive Sites of 6-Bromo-4-chloronicotinaldehyde

Introduction

6-Bromo-4-chloronicotinaldehyde is a versatile trifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the presence of three distinct reactive centers: a formyl (aldehyde) group, a bromo substituent, and a chloro substituent, all attached to a pyridine ring. The electronic nature of the pyridine ring, coupled with the specific positioning of these functional groups, imparts a unique and selective reactivity profile to the molecule. This guide provides an in-depth analysis of the key reactive sites of this compound, offering insights into their chemoselectivity and providing field-proven methodologies for their targeted transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by its electronic structure. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient aromatic system. This has a profound influence on the reactivity of the substituents. The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly electron-deficient and are therefore activated towards nucleophilic attack. In this compound, both the chloro and bromo substituents are in activated positions (para and ortho, respectively). The aldehyde group at the 3-position is also influenced by the ring's electronic nature.

The Formyl Group: A Gateway to Diverse Functionality

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in this compound is a primary avenue for molecular elaboration.

Nucleophilic Addition and Related Transformations

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles.

-

Reduction to an Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents.

| Reducing Agent | Solvent | Typical Conditions | Yield (%) |

| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | >95 |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C, followed by aqueous workup | >90 |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired alcohol.

-

Wittig Reaction for Alkene Synthesis: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from the corresponding phosphonium salt. The nature of the ylide determines the stereochemistry of the resulting alkene.

dot

Caption: Generalized workflow of the Wittig reaction.[1][2][3][4][5]

Protection of the Formyl Group

In multi-step syntheses where the aldehyde functionality might interfere with subsequent reactions targeting the halogen atoms, it is often necessary to protect the formyl group. A common and effective method is the formation of an acetal.[6][7]

dot

Caption: Acetal protection and deprotection of the formyl group.[6][7]

Experimental Protocol: Acetal Protection of this compound

-

To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude acetal can often be used in the next step without further purification.

The Carbon-Bromine Bond at C-6: The More Reactive Halogen

In dihalogenated pyridines, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[8] This chemoselectivity is a key feature that allows for the sequential functionalization of this compound. The C-6 position is ortho to the pyridine nitrogen, which further enhances its reactivity in certain transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C-6 position is the preferred site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. Under carefully controlled conditions, the Suzuki-Miyaura coupling can be performed selectively at the C-6 position.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Conditions |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 °C |

| Alkyl pinacol boronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 °C |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography on silica gel to afford the 6-aryl-4-chloronicotinaldehyde.

-

Sonogashira Coupling: This reaction allows for the introduction of an alkynyl group at the C-6 position by coupling with a terminal alkyne. This is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst.[9][10][11][12]

dot

Caption: Key components of the Sonogashira coupling reaction.[9][10][11][12]

The Carbon-Chlorine Bond at C-4: The Less Reactive Halogen

The carbon-chlorine bond at the C-4 position is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[8] This difference in reactivity allows for a sequential functionalization strategy, where the C-Br bond is reacted first, followed by a reaction at the C-Cl bond under more forcing conditions or with a more active catalyst system. The C-4 position is para to the pyridine nitrogen, making it highly susceptible to nucleophilic aromatic substitution.[13][14]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring at the C-4 position makes it an excellent site for SNAr reactions. A wide range of nucleophiles can displace the chloride ion.

-

Alkoxylation and Amination: Alcohols and amines are common nucleophiles for this transformation, leading to the formation of 4-alkoxy and 4-amino substituted pyridines, respectively. These reactions are often facilitated by a base.

| Nucleophile | Base | Solvent | Typical Conditions |

| R-OH (Alcohol) | NaH, K₂CO₃ | THF, DMF | Room temperature to 80 °C |

| R-NH₂ (Amine) | K₂CO₃, Et₃N | DMF, DMSO | 80-120 °C |

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Combine the 6-substituted-4-chloronicotinaldehyde (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq) in a sealed tube.

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Cross-Coupling at the C-4 Position

While less reactive than the C-Br bond, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This is typically performed after the C-6 position has been functionalized.

| Reaction Type | Palladium Catalyst/Ligand | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Pd₂(dba)₃ / Buchwald-type ligand (e.g., XPhos) | K₃PO₄ | t-BuOH or Dioxane | 100-120 °C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its three key functional sites—the formyl group, the C-6 bromine, and the C-4 chlorine—allows for a high degree of control and selectivity in molecular construction. By understanding the underlying electronic principles and employing the appropriate reaction conditions, chemists can selectively manipulate each site to build complex molecular architectures. The chemoselective nature of palladium-catalyzed cross-coupling reactions, favoring the C-Br bond over the C-Cl bond, is a particularly powerful tool for sequential functionalization. Furthermore, the susceptibility of the C-4 position to nucleophilic aromatic substitution and the diverse reactivity of the formyl group provide numerous avenues for derivatization. This guide serves as a foundational resource for researchers aiming to unlock the full synthetic potential of this important intermediate.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]

- 11. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Synthetic Applications of 6-Bromo-4-chloronicotinaldehyde

Abstract

6-Bromo-4-chloronicotinaldehyde has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture, featuring an aldehyde and two differentially reactive halogen atoms on a pyridine core, offers a powerful platform for the strategic construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the core reactivity of this intermediate and its applications in constructing molecules of significant interest to the pharmaceutical and materials science sectors. We will delve into the nuanced control of chemoselectivity in palladium-catalyzed cross-coupling reactions, the utility of the aldehyde moiety in condensation and derivatization reactions, and the synergistic application of these transformations in multi-step synthetic sequences. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this potent synthetic tool.

Introduction: The Strategic Value of a Trifunctional Pyridine

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of multiple, orthogonally reactive functional groups onto this core allows for the rapid and efficient generation of molecular diversity. This compound (CAS No. 1060811-24-6) is a prime exemplar of such a scaffold.[1][2]

Its synthetic utility is anchored in three key reactive sites:

-

C6-Bromine: Highly susceptible to oxidative addition by palladium(0), making it the primary site for a host of cross-coupling reactions.

-

C4-Chlorine: Less reactive than the C-Br bond in palladium catalysis, enabling selective, sequential functionalization. It can also participate in cross-coupling under more forcing conditions or in nucleophilic aromatic substitution (SNAr).

-

C3-Aldehyde: A versatile handle for condensation, reductive amination, oxidation, reduction, and olefination reactions.

This differential reactivity is not a limitation but a strategic advantage. It allows a synthetic chemist to perform a series of non-interfering transformations, building molecular complexity in a controlled, stepwise manner. Notably, this intermediate is a key component in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which have significant potential in oncology.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1060811-24-6 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1][4] |

| Molecular Weight | 220.45 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [4] |

| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES Code | O=CC1=CN=C(Br)C=C1Cl | [1] |

| InChI Key | IIBVGXCUNFIUJO-UHFFFAOYSA-N |

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the ability to selectively address its three functional groups.

Caption: Reactivity map of this compound.

Chemoselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The difference in bond dissociation energies between the C-Br and C-Cl bonds on the pyridine ring is the lynchpin for achieving selectivity. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, allowing for the functionalization of the C6 position while leaving the C4 position intact for subsequent transformations.[5]

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is fundamental for creating bi-aryl structures or introducing alkyl and vinyl groups. The C6-bromo position is the preferred site for this transformation under standard conditions.

-

Causality of Experimental Choices: A weak base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[6][8] The choice of a palladium precursor (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent (e.g., DME, Toluene/Water, Dioxane) is critical for achieving high yields and preventing side reactions like dehalogenation.[8][9]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of aryl-amine bonds is one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a direct, palladium-catalyzed route to couple aryl halides with a vast array of primary and secondary amines.[10][11] This reaction has largely replaced harsher classical methods.[10]

-

Expertise in Action: The selection of ligand and base is paramount. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the crucial reductive elimination step.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine or the intermediate palladium-amine complex, driving the catalytic cycle forward.[12][13] The inherent basicity of the pyridine nitrogen in the substrate can sometimes interfere with the catalyst, requiring careful optimization of reaction conditions.[14]

C. Sonogashira Coupling (C-C Alkyne Formation)

This reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne.[5][15] It is a powerful tool for synthesizing conjugated enynes, which are precursors to many complex molecules and materials. The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[16][17]

-

Mechanistic Insight: The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[17] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as the solvent.[17] Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[18]

Reactions of the Aldehyde Moiety

The aldehyde group at the C3 position offers a gateway to a different set of transformations, which can be performed before or after the modification of the halide positions.

A. Condensation Reactions

The aldehyde readily participates in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates.[19] For example, reaction with acetophenones in the presence of a base can yield chalcone-like structures, which are known to possess a wide range of biological activities.[20][21]

-

Heterocycle Synthesis: A particularly powerful application is in multicomponent reactions for the synthesis of new heterocyclic rings. For instance, reacting the nicotinaldehyde with an acetophenone and an ammonium salt like ammonium acetate can lead to the formation of substituted pyridine rings in a single step.

B. Reductive Amination

Reductive amination provides an alternative to Buchwald-Hartwig amination for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This method is highly efficient and tolerates a wide variety of functional groups.

Strategic Synthesis: A Workflow for Sequential Functionalization

The true potential of this compound is realized when its reactive sites are addressed in a logical, sequential manner. The typical order of reactivity (C-Br > C-Cl > C-CHO for certain transformations) allows for a programmed synthetic route.

Caption: A strategic workflow for the sequential functionalization of the scaffold.

This workflow demonstrates how a complex, highly decorated pyridine core can be assembled efficiently. By first reacting the most labile C-Br bond, then the more robust C-Cl bond, and finally derivatizing the aldehyde, one can access a vast chemical space from a single starting material.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a typical small-scale coupling of an arylboronic acid at the C6-bromo position.

-

Reagent Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 eq.).

-

Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add an anhydrous solvent such as dioxane or a toluene/water mixture (e.g., 4:1 ratio).[8] Add an aqueous solution of a base, typically 2 M Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[8]

-

Reaction: Degas the resulting mixture by bubbling argon through it for 10-15 minutes. Seal the vial and heat the reaction to 85-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloronicotinaldehyde.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position

This protocol assumes the C6-position has already been functionalized and describes the amination of the remaining C4-chloro group.

-

Reagent Setup: In a glovebox or under a strong counterflow of inert gas, add the 6-substituted-4-chloronicotinaldehyde (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) to a reaction vial.

-

Amine and Solvent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture to 80-110 °C. The reaction is typically opaque, so monitoring should be done by quenching a small aliquot and analyzing by LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography to yield the 6-substituted-4-amino-nicotinaldehyde.

Conclusion

This compound is a testament to the power of strategic functional group placement in synthetic design. Its trifunctional nature, governed by predictable and controllable differences in reactivity, provides an efficient and modular platform for the synthesis of diverse and complex substituted pyridines. The ability to selectively perform palladium-catalyzed cross-couplings at the C6 and C4 positions, combined with the versatility of the aldehyde moiety, makes it an indispensable tool for medicinal chemists and organic scientists aiming to accelerate drug discovery and materials development. As new catalytic systems are developed, the utility and applications of this powerful building block are only expected to expand.

References

- 1. 1060811-24-6|this compound|BLD Pharm [bldpharm.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. achmem.com [achmem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. scispace.com [scispace.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig_reaction [chemeurope.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Topic 20 4 condensation reactions | PPTX [slideshare.net]

- 20. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Researcher's Guide to Sourcing and Utilizing 6-Bromo-4-chloronicotinaldehyde in Drug Discovery

Abstract

This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the procurement and application of 6-Bromo-4-chloronicotinaldehyde (CAS No. 1060811-24-6), a critical building block in modern medicinal chemistry. With a focus on its role as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, this document navigates the commercial supplier landscape, outlines rigorous quality control protocols, and provides a detailed, field-proven synthetic methodology. The guide emphasizes the importance of material purity and supplier validation for reproducible downstream success in the development of targeted cancer therapeutics.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose structural features make it an exceptionally valuable intermediate in pharmaceutical synthesis. The presence of two distinct halogen atoms—bromine and chlorine—at positions 6 and 4 respectively, offers differential reactivity for sequential, site-selective cross-coupling reactions. The aldehyde functional group at position 3 provides a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations.

This strategic combination of reactive sites has positioned this compound as a cornerstone intermediate in the synthesis of targeted therapies for hepatocellular carcinoma (HCC). Specifically, it is a pivotal precursor for a new class of covalent inhibitors targeting FGFR4. The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases, making FGFR4 a promising target for therapeutic intervention. The ability to reliably source high-purity this compound is therefore a critical first step in the discovery and development of these next-generation anticancer agents.

The Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable commercial supplier is a decision that directly impacts experimental reproducibility, timeline adherence, and the ultimate success of a research program. Purity, batch-to-batch consistency, and robust documentation are paramount. Below is a comparative analysis of prominent commercial suppliers of this compound.

| Supplier | Product Number (Example) | Stated Purity | Availability | Key Documentation Offered |

| Sigma-Aldrich (Merck) | CIAH987EC7D1 | ≥98% | Inquire | Certificate of Analysis (CoA), Certificate of Origin (COO), SDS |

| BLD Pharm | BD246544 | Inquire | In Stock | NMR, HPLC, LC- |

The Strategic Role of 6-Bromo-4-chloronicotinaldehyde in the Synthesis of Selective FGFR4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a clinically validated oncogenic driver, particularly in hepatocellular carcinoma (HCC).[1][2] The development of potent and selective FGFR4 inhibitors represents a promising therapeutic strategy. A critical component in the synthesis of several leading FGFR4 inhibitors, including the clinical candidate fisogatinib (BLU-554), is the strategic utilization of 6-Bromo-4-chloronicotinaldehyde. This technical guide elucidates the pivotal role of this starting material, detailing the chemical rationale behind its selection and its transformation into the complex pyrido[2,3-d]pyrimidin-7(8H)-one scaffold common to many advanced FGFR4 inhibitors. We will explore the underlying signaling pathways, provide representative synthetic protocols, and offer insights into the structure-activity relationships that govern inhibitor efficacy.

The Therapeutic Rationale: Targeting the FGF19-FGFR4 Axis

FGFR4, a member of the receptor tyrosine kinase family, plays a crucial role in metabolism and tissue homeostasis.[1] In certain cancers, particularly HCC, the overexpression of its primary ligand, FGF19, leads to constitutive activation of the FGFR4 signaling cascade.[1][2] This aberrant signaling drives tumor cell proliferation and survival through the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[1]

The selective inhibition of FGFR4 is therefore a key therapeutic goal. Unlike other members of the FGFR family (FGFR1-3), FGFR4 possesses a unique cysteine residue (Cys552) in its ATP-binding pocket. This feature has been exploited in the design of covalent inhibitors that form an irreversible bond with this cysteine, offering high potency and selectivity.[1]

FGFR4 Signaling Pathway

Upon binding of the FGF19 ligand (in complex with the co-receptor β-Klotho), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling events critical for cell growth and survival.

Caption: Simplified FGFR4 signaling cascade.

The Synthetic Keystone: this compound

The synthesis of complex heterocyclic scaffolds, such as the pyrido[2,3-d]pyrimidin-7(8H)-one core of fisogatinib, requires a starting material that provides the necessary chemical handles for sequential, controlled reactions. This compound is an ideal precursor for this purpose.

Causality Behind Experimental Choices:

-

Orthogonal Reactivity: The molecule possesses three distinct reactive sites with differential reactivity: a bromine atom, a chlorine atom, and an aldehyde. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). The aldehyde provides a key handle for condensation reactions to form the pyrimidinone ring. This orthogonality allows for a stepwise and regioselective construction of the target molecule.

-

Pyridine Core: The pyridine ring itself is a common feature in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

-

Strategic Halogen Placement: The initial placement of the chloro and bromo groups dictates the final substitution pattern of the inhibitor, which is crucial for binding affinity and selectivity.

Representative Synthesis of an FGFR4 Inhibitor Core

The following workflow outlines a representative synthesis of a key intermediate for an FGFR4 inhibitor like fisogatinib, starting from this compound. The synthesis of fisogatinib itself is detailed in patent application WO2015/061572A1.[1]

Caption: Synthetic workflow from the starting material.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound (Compound 5)

A general synthesis for the starting material itself involves several steps, starting from 4,6-dichloronicotinic acid ethyl ester.[3]

-

Protection and Amination: 4,6-Dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction proceeds at a temperature between 0°C and 60°C. Following the reaction, the mixture is worked up with an aqueous/organic extraction to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester (Compound 1).[3]

-

Deprotection: The protecting group is removed using trifluoroacetic acid at 50-60°C to yield 4-amino-6-chloronicotinic acid ethyl ester (Compound 2).[3]

-

Sandmeyer Reaction: The amino group is converted to a bromo group via a Sandmeyer-type reaction to give 4-bromo-6-chloronicotinic acid ethyl ester (Compound 3).[3]

-

Reduction to Alcohol: The ester (Compound 3) is reduced to the corresponding alcohol, 4-bromo-6-chloronicotinol (Compound 4), using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C to -60°C).[3]

-

Oxidation to Aldehyde: The final step is the oxidation of the alcohol (Compound 4) to the target aldehyde, this compound (Compound 5), using an oxidizing agent such as manganese dioxide (MnO2) at room temperature.[3]

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core (Representative)

This protocol illustrates the subsequent use of this compound in constructing the core scaffold.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr):

-

To a solution of this compound in a suitable solvent (e.g., DMSO or NMP), add an appropriate aniline derivative (e.g., 2,6-dichloro-3,5-dimethoxyaniline for a fisogatinib-like structure) and a non-nucleophilic base (e.g., DIPEA).

-

Heat the reaction mixture (e.g., 80-120°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

The rationale is that the chlorine at the C4 position is activated towards SNAr by the electron-withdrawing pyridine nitrogen and aldehyde group. This allows for the selective introduction of the key aryl-amino side chain.

-

After workup and purification, this yields the 6-bromo-4-(arylamino)nicotinaldehyde intermediate.

-

-

Step 2: Condensation and Cyclization:

-

Dissolve the intermediate from Step 1 in a solvent like ethanol or acetic acid.

-

Add a reagent that will form the pyrimidinone ring, such as guanidine carbonate or N-methylguanidine.

-

Reflux the mixture. The aldehyde condenses with the guanidine, followed by an intramolecular cyclization and subsequent aromatization (often via air oxidation or with a mild oxidant) to form the pyrido[2,3-d]pyrimidin-7(8H)-one ring system.

-

This annulation strategy is a robust method for creating the fused heterocyclic core.

-

-

Step 3: Suzuki Cross-Coupling:

-

To the brominated pyrido[2,3-d]pyrimidin-7(8H)-one from Step 2, add a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a solvent mixture like dioxane/water.

-

Heat the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The bromine at the C6 position is selectively replaced with the aryl group from the boronic acid.

-

This step is crucial for introducing the final side chain required for potent FGFR4 inhibition. For covalent inhibitors, this side chain often contains the acrylamide "warhead."

-

Data Summary and Structure-Activity Relationship (SAR)

The development of FGFR4 inhibitors is guided by extensive SAR studies. The table below summarizes key data for representative inhibitors.

| Compound | Target | IC50 (FGFR4) | Mechanism | Key Structural Features |

| Fisogatinib (BLU-554) | FGFR4 | 5 nM[4][5] | Covalent, Irreversible | Pyrido[2,3-d]pyrimidin-7-one core, acrylamide warhead |

| Roblitinib (FGF401) | FGFR4 | 1.9 nM | Reversible-covalent | Pyridine group for hinge binding |

| H3B-6527 | FGFR4 | Potent, Selective | Covalent | Heterocyclic core |

| Pan-FGFR Inhibitors | FGFR1-4 | Varies | Reversible | Often lack features for covalent bonding to Cys552 |

Key SAR Insights:

-

Covalent Warhead: The presence of an electrophilic group, typically an acrylamide, is critical for irreversible binding to Cys552, leading to enhanced potency and duration of action.[1]

-

Pyrido[2,3-d]pyrimidin-7-one Core: This scaffold has proven to be a "privileged" structure, providing an optimal geometry for fitting into the ATP-binding pocket and forming key interactions.

-

Substitution at C6: The group installed via Suzuki coupling from the initial bromo-substituent significantly influences potency and pharmacokinetic properties. For fisogatinib, this is a 2,6-dichloro-3,5-dimethoxyphenyl group, which occupies a specific pocket in the receptor.

-

Selectivity: Achieving high selectivity for FGFR4 over FGFR1-3 is paramount to avoid off-target toxicities, such as hyperphosphatemia associated with FGFR1 inhibition.[1] The unique Cys552 is the primary driver of this selectivity for covalent inhibitors.

Conclusion

This compound is a cornerstone in the chemical synthesis of a new generation of highly selective and potent FGFR4 inhibitors. Its unique arrangement of orthogonally reactive functional groups—an aldehyde, a reactive chlorine, and a coupling-ready bromine—provides a robust and versatile platform for the assembly of the complex pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Understanding the chemical logic behind its use allows drug discovery scientists to rationally design and execute efficient synthetic routes to novel therapeutics targeting the FGF19-FGFR4 axis, offering new hope for patients with hepatocellular carcinoma and other FGFR4-driven malignancies.

References

- 1. blueprintmedicines.com [blueprintmedicines.com]

- 2. blueprintmedicines.com [blueprintmedicines.com]

- 3. 6-Bromonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 4. Blueprint Medicines to Present Preclinical Data on BLU-554 and on Novel Drug Target at International Liver Cancer Association 9th Annual Conference [prnewswire.com]

- 5. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Bromo-4-chloronicotinaldehyde: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Abstract

6-Bromo-4-chloronicotinaldehyde is a key heterocyclic building block, recognized as a critical intermediate in the synthesis of advanced pharmaceutical agents, notably selective enzyme inhibitors. This application note provides a comprehensive, five-step protocol for the synthesis of this compound, commencing from ethyl 4,6-dichloronicotinate. The described methodology emphasizes procedural robustness, safety, and mechanistic clarity to ensure reliable and reproducible execution in a laboratory setting. Each step has been detailed with expert insights into the underlying chemical principles, reagent choices, and reaction conditions, providing a self-validating framework for chemists in the fields of medicinal chemistry and process development.

Introduction

Substituted nicotinic acid derivatives are privileged scaffolds in modern drug discovery. The specific substitution pattern of this compound, featuring a reactive aldehyde function and two distinct halogen atoms, offers multiple vectors for subsequent chemical modification. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors. The synthetic route detailed herein proceeds through a logical sequence of protection, functional group interconversion, reduction, and oxidation, employing well-established yet nuanced chemical transformations.

Overall Synthetic Scheme

The synthesis is structured as a five-step linear sequence, designed to logically build the target molecule from a commercially available starting material.

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| Ethyl 4,6-dichloronicotinate | 40296-46-6 | Sigma-Aldrich | Starting Material |

| 4-Methoxybenzylamine | 2393-23-9 | Sigma-Aldrich | Nucleophile and Protecting Group Source |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich | Corrosive; handle in a fume hood. |

| tert-Butyl nitrite (t-BuONO) | 540-80-7 | Sigma-Aldrich | Light-sensitive, handle with care. |

| Benzyltriethylammonium bromide | 5197-95-5 | Sigma-Aldrich | Used in Sandmeyer-type reaction. |

| Diisobutylaluminum hydride (DIBAL-H) | 1191-15-7 | Sigma-Aldrich | 1.0 M solution in hexanes. Pyrophoric; handle under inert gas. |

| Manganese Dioxide (MnO₂) | 1313-13-9 | Sigma-Aldrich | Activated, for oxidation. |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous, for reactions. |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction and chromatography. |

| Hexanes | 110-54-3 | Fisher Scientific | For chromatography. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | Anhydrous, for drying. |

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate (Intermediate 1)

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyridine ring is more activated towards substitution than the C6 chlorine due to the electron-withdrawing effect of the adjacent ester group. 4-Methoxybenzylamine acts as the nucleophile, and its benzyl group serves as a protecting group for the amine in subsequent steps.

Procedure:

-

To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add 4-methoxybenzylamine (1.1 eq).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at a temperature between 25 °C and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Intermediate 1 as a solid.

Step 2: Synthesis of Ethyl 4-amino-6-chloronicotinate (Intermediate 2)

Principle: The p-methoxybenzyl (PMB) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the PMB group. The mechanism involves protonation of the amine, followed by the formation of a stable p-methoxybenzyl cation, which is scavenged by the reaction medium.[1][2]

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in trifluoroacetic acid (TFA) (approx. 10-20 volumes).

-

Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete deprotection.

-

Cool the mixture to room temperature and carefully concentrate a portion of the TFA under reduced pressure.

-

Slowly pour the concentrated residue into ice-water.

-

Carefully neutralize the aqueous solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude material via column chromatography (hexanes/ethyl acetate) to obtain Intermediate 2.

Step 3: Synthesis of Ethyl 4-bromo-6-chloronicotinate (Intermediate 3)

Principle: This transformation is a Sandmeyer-type reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[3] Here, tert-butyl nitrite (t-BuONO) is used as the diazotizing agent in a non-aqueous medium, and a bromine source like benzyltriethylammonium bromide provides the bromide nucleophile.

Procedure:

-

Dissolve ethyl 4-amino-6-chloronicotinate (Intermediate 2, 1.0 eq) in anhydrous dichloromethane (DCM).

-

Add benzyltriethylammonium bromide (1.5 eq) to the solution.

-

Add tert-butyl nitrite (1.2 eq) dropwise at room temperature. An exotherm and gas evolution (N₂) may be observed.

-

Stir the reaction at room temperature until the starting amine is fully consumed as monitored by TLC.

-

Quench the reaction by pouring it into water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting crude product by flash column chromatography (hexanes/ethyl acetate) to afford Intermediate 3.

Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol (Intermediate 4)

Principle: Diisobutylaluminum hydride (DIBAL-H) is a potent and sterically hindered reducing agent capable of reducing esters to primary alcohols. When the reaction is conducted at very low temperatures (typically -78 °C), the reaction can often be stopped at the aldehyde stage.[4] However, for complete reduction to the alcohol, the reaction is allowed to warm after the initial addition. The low temperature is critical to prevent side reactions.

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 4-bromo-6-chloronicotinate (Intermediate 3, 1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction at 0 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

-

Filter the mixture through a pad of Celite® to remove aluminum salts, washing the pad with DCM.

-

Separate the organic layer from the filtrate, wash with water and brine, dry over Na₂SO₄, and concentrate to give Intermediate 4, which can often be used in the next step without further purification.

Step 5: Synthesis of this compound (Final Product)

Principle: Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for converting allylic, benzylic, and pyridylic alcohols to their corresponding aldehydes or ketones.[5] The reaction is heterogeneous and typically requires a large excess of the reagent to drive it to completion.

Procedure:

-

Dissolve (4-Bromo-6-chloropyridin-3-yl)methanol (Intermediate 4, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Add activated manganese dioxide (MnO₂, 5-10 eq by weight).

-